(S)-(-)-1-(1-Naphthyl)ethylamine

Catalog No.
S703246
CAS No.
10420-89-0
M.F
C12H13N
M. Wt
171.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(-)-1-(1-Naphthyl)ethylamine

CAS Number

10420-89-0

Product Name

(S)-(-)-1-(1-Naphthyl)ethylamine

IUPAC Name

(1S)-1-naphthalen-1-ylethanamine

Molecular Formula

C12H13N

Molecular Weight

171.24 g/mol

InChI

InChI=1S/C12H13N/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-9H,13H2,1H3/t9-/m0/s1

InChI Key

RTCUCQWIICFPOD-VIFPVBQESA-N

SMILES

CC(C1=CC=CC2=CC=CC=C21)N

Synonyms

(αS)-α-Methyl-1-naphthalenemethanamine; (S)-α-Methyl-,1-naphthalenemethanamine; (-)-1-(1-Naphthyl)ethylamine; (-)-1-(α-Naphthyl)ethylamine; (-)-[(S)-1-(1-Naphthyl)ethyl]amine; (-)-α-(1-Naphthyl)ethylamine; (1S)-1-(1-Naphthyl)ethanamine; (S)-(-)-(1-Na

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)N

Isomeric SMILES

C[C@@H](C1=CC=CC2=CC=CC=C21)N

Chiral Solvating Agent Precursor

One primary application of (S)-(-)-1-(1-Naphthyl)ethylamine lies in the synthesis of chiral thiourea solvating agents. These agents are crucial tools in analytical chemistry for the enantiodiscrimination (differentiation of mirror-image isomers) of α-hydroxy and α-amino acids using nuclear magnetic resonance (NMR) spectroscopy. []

(S)-(-)-1-(1-Naphthyl)ethylamine, with the Chemical Abstracts Service number 10420-89-0, is a chiral organic compound characterized by its naphthalene moiety attached to an ethylamine group. This compound is known for its unique stereochemistry, which contributes to its biological activity and utility in various

, particularly in asymmetric synthesis and catalysis. Some notable reactions include:

  • Reduction Reactions: It can undergo reduction with sodium tetrahydroborate in methanol, yielding high yields of products .
  • Acylation: The compound is also involved in acylation reactions utilizing Candida antarctica lipase B, especially in ionic liquids, which enhances enantiomeric excess .
  • Enantioselective Catalysis: It serves as a chiral ligand in heterogeneous catalysis, particularly on platinum surfaces, where its orientation affects catalytic activity .

(S)-(-)-1-(1-Naphthyl)ethylamine exhibits significant biological activities, particularly in pharmacology. Its chiral nature allows it to interact selectively with biological targets, making it a candidate for drug development. Studies have shown that it can act as an inhibitor for certain enzymes and receptors, influencing various metabolic pathways. For instance, its interactions in enzyme-catalyzed reactions have been explored to enhance selectivity and efficiency in synthetic applications .

The synthesis of (S)-(-)-1-(1-Naphthyl)ethylamine can be achieved through several methods:

  • Enzymatic Resolution: Utilizing lipases in ionic liquids has been reported as an efficient method for resolving racemic mixtures into their enantiomers .
  • Chemical Synthesis: Traditional synthetic routes involve the reaction of naphthalene derivatives with ethylamine under controlled conditions, often employing reducing agents like sodium tetrahydroborate or sodium hydrogencarbonate to facilitate the process .
  • Chiral Catalysis: The compound can also be synthesized through asymmetric catalysis involving chiral catalysts that promote enantioselective transformations .

(S)-(-)-1-(1-Naphthyl)ethylamine finds applications across various fields:

  • Pharmaceuticals: It is utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients due to its chiral nature.
  • Catalysis: The compound is employed as a chiral ligand in asymmetric synthesis and catalysis, enhancing the selectivity of reactions.
  • Research: It serves as a model compound for studying enantioselectivity and catalytic mechanisms in organic chemistry .

Interaction studies involving (S)-(-)-1-(1-Naphthyl)ethylamine focus on its binding affinities and catalytic behaviors. Research has demonstrated that the spatial orientation of this compound on catalytic surfaces significantly influences reaction outcomes. For example, studies on its interaction with platinum surfaces reveal that temperature variations affect its stability and reactivity, impacting catalytic efficiency . Additionally, its role in enzyme-catalyzed reactions highlights the importance of molecular interactions in achieving desired selectivities.

Several compounds share structural similarities with (S)-(-)-1-(1-Naphthyl)ethylamine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
(R)-(+)-1-(1-Naphthyl)ethylamineEnantiomer of (S)-(-)-1-(1-Naphthyl)ethylamineOpposite chirality affecting biological activity
1-(2-Naphthyl)ethylamineSimilar naphthalene structureDifferent naphthalene position alters reactivity
2-Amino-1-naphthalenemethanolContains hydroxyl groupChanges solubility and reactivity patterns
1-(Phenyl)ethylamineLacks naphthalene moietyLess steric hindrance compared to naphthalene derivatives

These compounds illustrate the diversity within this chemical class while highlighting how variations in structure can influence properties and applications.

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 131 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (67.18%): Toxic if swallowed [Danger Acute toxicity, oral];
H314 (67.18%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (32.82%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (64.12%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (32.06%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (31.3%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (63.36%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

10420-89-0

Wikipedia

(1S)-1-naphthalen-1-ylethanamine

General Manufacturing Information

1-Naphthalenemethanamine, .alpha.-methyl-, (.alpha.S)-: ACTIVE

Dates

Modify: 2023-08-15

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